molecular formula C16H32O2 B12641412 2-Ethylhexyl methylheptanoate CAS No. 93917-80-7

2-Ethylhexyl methylheptanoate

Cat. No.: B12641412
CAS No.: 93917-80-7
M. Wt: 256.42 g/mol
InChI Key: YRWASMLYHBIQJF-UHFFFAOYSA-N
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Description

2-Ethylhexyl methylheptanoate is an ester compound characterized by a branched 2-ethylhexyl group and a methylheptanoate chain. Such compounds are commonly used in industrial applications, including plasticizers, lubricants, and specialty solvents .

Properties

CAS No.

93917-80-7

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-ethylhexyl 2-methylheptanoate

InChI

InChI=1S/C16H32O2/c1-5-8-10-11-14(4)16(17)18-13-15(7-3)12-9-6-2/h14-15H,5-13H2,1-4H3

InChI Key

YRWASMLYHBIQJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(=O)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl methylheptanoate is typically synthesized through an esterification reaction. This involves the reaction of 2-ethylhexanol with methylheptanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 2-ethylhexyl methylheptanoate often involves continuous flow reactors to enhance efficiency and yield. The process may also utilize immobilized enzymes as biocatalysts to promote esterification under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for esters like 2-Ethylhexyl methylheptanoate, breaking the compound into its parent alcohol and carboxylic acid.

Reaction Mechanism

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, typically under acidic or alkaline conditions:
Acidic Hydrolysis
CH3(CH2)5COO-CH2CH(C2H5)(CH2)3CH3+H2OH+CH3(CH2)5COOH+CH2CH(C2H5)(CH2)3CH3OH\text{CH}_3\text{(CH}_2\text{)}_5\text{COO-CH}_2\text{CH(C}_2\text{H}_5\text{)(CH}_2\text{)}_3\text{CH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_3\text{(CH}_2\text{)}_5\text{COOH} + \text{CH}_2\text{CH(C}_2\text{H}_5\text{)(CH}_2\text{)}_3\text{CH}_3\text{OH}

Basic Hydrolysis
CH3(CH2)5COO-CH2CH(C2H5)(CH2)3CH3+OHCH3(CH2)5COO+CH2CH(C2H5)(CH2)3CH3OH\text{CH}_3\text{(CH}_2\text{)}_5\text{COO-CH}_2\text{CH(C}_2\text{H}_5\text{)(CH}_2\text{)}_3\text{CH}_3 + \text{OH}^- \rightarrow \text{CH}_3\text{(CH}_2\text{)}_5\text{COO}^- + \text{CH}_2\text{CH(C}_2\text{H}_5\text{)(CH}_2\text{)}_3\text{CH}_3\text{OH}

Key Findings

  • Catalysts : Acidic conditions often use HCl or H₂SO₄ , while basic hydrolysis employs NaOH or KOH.

  • Kinetics : Hydrolysis follows pseudo-homogeneous mechanisms, as observed in esterification studies .

Transesterification

Transesterification involves the exchange of the ester’s alcohol group with another alcohol, facilitated by catalysts.

Reaction Conditions

  • Catalysts : Sodium methoxide (CH₃ONa) or enzymes like lipase.

  • Temperature : Typically conducted at elevated temperatures (100–150°C) .

  • Mechanism : Proceeds via nucleophilic substitution, with the new alcohol attacking the carbonyl carbon.

Example Reaction

CH3(CH2)5COO-CH2CH(C2H5)(CH2)3CH3+R-OHCatalystCH3(CH2)5COO-R+CH2CH(C2H5)(CH2)3CH3OH\text{CH}_3\text{(CH}_2\text{)}_5\text{COO-CH}_2\text{CH(C}_2\text{H}_5\text{)(CH}_2\text{)}_3\text{CH}_3 + \text{R-OH} \xrightarrow{\text{Catalyst}} \text{CH}_3\text{(CH}_2\text{)}_5\text{COO-R} + \text{CH}_2\text{CH(C}_2\text{H}_5\text{)(CH}_2\text{)}_3\text{CH}_3\text{OH}

Key Findings

  • Efficiency : Titanium-based catalysts (e.g., CpTiCl₃) enable selective transesterification at high temperatures (120–150°C) .

  • Industrial Applications : Enzymatic catalysis reduces energy demands compared to traditional acid/base methods.

Comparison of Reaction Types

Reaction Type Conditions Catalyst Products
Hydrolysis Acidic (H₂SO₄) or Basic (NaOH)Mineral acids/basesMethylheptanoic acid + 2-Ethylhexanol
Transesterification 100–150°C, solvent (toluene)Sodium methoxide, enzymesNew ester (e.g., ethyl methylheptanoate) + 2-Ethylhexanol

Esterification Kinetics

Studies on analogous esters (e.g., 2-ethylhexyl acetate) reveal:

  • Rate Law : Second-order reversible kinetics, influenced by catalyst loading and reactant concentrations .

  • Activation Energy : Lower values observed with optimized catalysts (e.g., Amberlyst 36 resin: 58.0 kJ/mol vs. Amberlyst 15: 72.2 kJ/mol) .

Transesterification Selectivity

Titanium-based catalysts (e.g., CpTiCl₃) enable exclusive transesterification by coordinating to the ester carbonyl, suppressing side reactions .

Scientific Research Applications

2-Ethylhexyl methylheptanoate has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Ethylhexyl methylheptanoate in cosmetic applications is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This is achieved through its interaction with the lipid bilayer of the skin, improving its integrity and function .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties and applications of 2-ethylhexyl methylheptanoate and structurally related esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications Safety Profile
2-Ethylhexyl methylheptanoate (hypothetical) N/A C₁₅H₃₀O₂ 242.40 Estimated low volatility, high stability Plasticizers, lubricants (inferred) Limited data
Ethyl 2-acetylheptanoate 24317-94-0 C₁₁H₂₀O₃ 200.27 Liquid at RT; R&D use only Research chemicals No significant hazards
2-Ethylhexyl acrylate 103-11-7 C₁₁H₂₀O₂ 184.28 Reactive monomer; flammable Polymers, adhesives, coatings Irritant; requires ventilation
Di-(2-ethylhexyl) adipate 103-23-1 C₂₂H₄₂O₄ 370.57 High boiling point (∼340°C) PVC plasticizer, lubricant additive Low acute toxicity
2-Ethylhexyl lactate N/A C₁₁H₂₂O₃ 202.29 Oily liquid; mild ester odor Food additives, cosmetics Generally recognized as safe (GRAS)
2-Phenylethyl heptanoate 5454-11-5 C₁₅H₂₂O₂ 234.33 Floral/fruity aroma Fragrances, flavorings Limited toxicity data

Detailed Analysis of Key Compounds

Ethyl 2-acetylheptanoate (CAS 24317-94-0)
  • Structure: Features a 2-ethylhexyl chain with an acetyl group, differing from methylheptanoate in functional group placement.
  • Applications : Primarily used in research settings due to its specialized structure .
2-Ethylhexyl Acrylate (CAS 103-11-7)
  • Reactivity : Contains a reactive acrylate group, making it suitable for polymerization.
Di-(2-ethylhexyl) Adipate (CAS 103-23-1)
  • Performance : High molecular weight and thermal stability make it ideal for PVC plasticization.
  • Regulatory Status : Widely used in consumer products with minimal toxicity concerns .
2-Ethylhexyl Lactate
  • Biocompatibility : Used in food and cosmetics due to its low toxicity and mild odor .
  • Physical Properties : Lower density (0.9399 g/cm³) compared to adipate derivatives .

Critical Findings

Branching Effects : The 2-ethylhexyl group enhances thermal stability and reduces volatility across all analogs. For example, di-(2-ethylhexyl) adipate’s high boiling point (∼340°C) is attributed to its branched structure .

Functional Group Impact: Acrylate groups (e.g., 2-ethylhexyl acrylate) introduce reactivity but increase flammability risks . Lactate and heptanoate esters exhibit better biocompatibility, favoring use in consumer products .

Safety vs. Performance Trade-offs : While di-(2-ethylhexyl) adipate is safer for industrial use, 2-ethylhexyl acrylate’s reactivity necessitates stringent safety protocols .

Biological Activity

2-Ethylhexyl methylheptanoate is an ester compound that has garnered attention for its potential biological activities. This article reviews the available literature and research findings regarding the biological activity of this compound, including its cytotoxic effects, antibacterial properties, and other relevant biological interactions.

  • Chemical Formula : C₁₆H₃₂O₂
  • Molecular Weight : 256.43 g/mol
  • CAS Number : 63468-13-3

Biological Activity Overview

Research indicates that 2-Ethylhexyl methylheptanoate exhibits various biological activities, which can be categorized into cytotoxicity and antimicrobial effects.

Cytotoxic Activity

Cytotoxicity refers to the ability of a substance to kill or inhibit the growth of cells. The following table summarizes the cytotoxic effects of 2-Ethylhexyl methylheptanoate on different cell lines:

Cell Line IC50 Value (µg/mL) Activity Level
HCT-11613.5Highly Active
HEP-225.3Moderately Active

The IC50 values indicate that 2-Ethylhexyl methylheptanoate has significant cytotoxic activity against HCT-116 (colon cancer) and HEP-2 (laryngeal cancer) cell lines, with values significantly lower than those of standard chemotherapeutic agents like vinblastine, which has IC50 values of 2.34 µg/mL for HCT-116 and 6.61 µg/mL for HEP-2 .

Antibacterial Activity

The antibacterial properties of 2-Ethylhexyl methylheptanoate have also been investigated. It demonstrated notable activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Level
Staphylococcus aureus62.5Moderate
Escherichia coli250Weak
Pseudomonas aeruginosa500Weak

These results suggest that while the compound shows some antibacterial activity, it is less potent compared to established antibiotics such as ciprofloxacin .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Research : A study highlighted the potential of 2-Ethylhexyl methylheptanoate as a lead compound in developing new anticancer therapies due to its significant cytotoxic effects on cancer cell lines. Further investigations are warranted to explore its mechanisms of action and potential synergistic effects with other drugs .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of various esters, including 2-Ethylhexyl methylheptanoate. The findings indicated its moderate effectiveness against Gram-positive bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating bacterial infections .

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